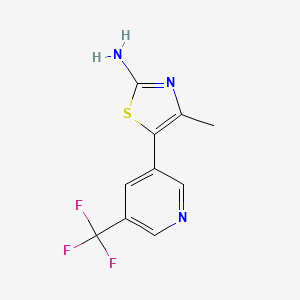

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVONWLNMSNKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles and Their Biological Activities

Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. They are known for their diverse biological activities and are found in many potent biologically active compounds.

Targets of Action

These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, viral infections, and cancer.

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the specific target they interact with. Some thiazole derivatives may inhibit the activity of certain enzymes, while others may stimulate or block specific receptors.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cancer cells.

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can also vary greatly. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion.

Result of Action

The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibition of microbial or viral growth, and inhibition of cancer cell proliferation.

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various kinases, including insulin-like growth factor 1 receptor (IGF1R), where it acts as an inhibitor. The inhibition of IGF1R can lead to antiproliferative effects, making this compound a potential candidate for anticancer therapies. Additionally, the thiazole ring in this compound allows for interactions with other biomolecules, such as nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting IGF1R, this compound can induce cell cycle arrest at the G2/M phase and promote early-stage apoptosis in cancer cells. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of IGF1R, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival. This binding interaction is stabilized by multiple hydrogen bonds and hydrophobic interactions between the compound and the receptor. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time. Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to be dose-dependent. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion. Additionally, the presence of the trifluoromethyl group can influence the metabolic stability of the compound, potentially leading to the formation of reactive intermediates. These metabolic processes can affect the overall pharmacokinetics and bioavailability of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles. These distribution patterns can influence the compound’s localization and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

Structural Characteristics

The molecular formula of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is , with a molecular weight of approximately 259.25 g/mol. The structural components include:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Trifluoromethyl Group : A highly electronegative substituent that can enhance lipophilicity and biological activity.

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties, particularly against bacteria and fungi. The activity of related compounds suggests that this compound may also exhibit similar properties. For example, thiazole derivatives have shown effectiveness against various pathogens:

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 50 | |

| Compound 2 | Pseudomonas aeruginosa | 100 | |

| Compound 3 | Candida albicans | 200 |

These results indicate that structural modifications in thiazoles can significantly influence their antimicrobial potency.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that thiazoles could selectively induce ferroptosis, a form of regulated cell death, which is crucial for developing new anticancer agents:

- Mechanism : Thiazoles may act as electrophilic warheads that interact with cellular thiols, leading to oxidative stress and cell death.

Case Studies and Research Findings

- Study on Antimicrobial Resistance :

- Ferroptosis Induction :

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine, showed promising activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

Cancer Treatment : The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis. A case study highlighted the effectiveness of thiazole-based compounds in targeting specific cancer cell lines, showing a decrease in cell viability .

Agricultural Applications

Pesticide Development : The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in agrochemicals. Studies have shown that thiazole derivatives can act as effective pesticides by disrupting metabolic processes in pests. Field trials indicated that formulations containing this compound resulted in higher mortality rates among target pest populations compared to control groups .

Material Science Applications

Polymer Additives : The compound's unique chemical properties allow it to be utilized as an additive in polymer formulations. It has been found to improve the thermal stability and mechanical properties of polymers when incorporated into their matrix. A comparative study demonstrated that polymers modified with this thiazole derivative exhibited enhanced tensile strength and thermal resistance .

Data Tables

Comparison with Similar Compounds

Electronic Effects and Substituent Influence

- Trifluoromethyl Group: The CF₃ group in the target compound and compound 24 enhances lipophilicity and electron-withdrawing effects, which may improve receptor binding and resistance to oxidative metabolism.

- Heterocyclic Core : Replacing thiazole with thiadiazole (e.g., 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine ) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This could enhance solubility but reduce membrane permeability compared to the thiazole-based target compound.

Preparation Methods

Hantzsch Thiazole Synthesis Approach

A common approach to prepare 4-methylthiazol-2-amine derivatives involves the Hantzsch thiazole synthesis, which condenses α-haloketones with thioureas.

- Step 1: Preparation of substituted thiourea or methylthiourea derivatives.

- Step 2: Reaction of thiourea with α-haloketones or α-chloroketones to form the thiazole ring.

- Step 3: Introduction of the trifluoromethyl-pyridinyl substituent via coupling or substitution reactions at the 5-position of the thiazole ring.

For example, treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further functionalized.

Coupling with Trifluoromethyl-Pyridinyl Precursors

The 5-position substitution with the 5-(trifluoromethyl)pyridin-3-yl group is often achieved by coupling reactions:

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) between a halogenated thiazole intermediate and a trifluoromethyl-substituted pyridine boronic acid or amine.

- Direct nucleophilic aromatic substitution on suitably activated pyridine derivatives.

A plausible synthetic scheme involves:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate certain steps, such as acylation or condensation reactions involving thiazole derivatives, improving yield and reducing reaction time.

For instance, acylation of thiazol-2-amine derivatives with acetic anhydride and formaldehyde under microwave irradiation at 170 °C for 30 minutes has been reported to efficiently produce intermediates relevant to this class of compounds.

Representative Reaction Conditions and Reagents

Analytical Characterization Supporting Preparation

To confirm the identity and purity of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify the chemical environment of protons and carbons, confirming substitution patterns.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (expected m/z ~259.25 g/mol).

- Chromatography: Silica gel chromatography for purification and HPLC for purity assessment.

- Elemental Analysis: To verify the elemental composition consistent with the molecular formula C10H8F3N3S.

Summary Table of Key Synthetic Steps

Research Findings and Challenges

- The incorporation of the trifluoromethyl group on the pyridine ring enhances biological activity by increasing binding affinity and metabolic stability.

- Microwave-assisted methods reduce reaction times and improve yields in acylation and condensation steps.

- Protection of amino groups is critical to avoid side reactions during multi-step synthesis.

- Cross-coupling reactions require careful optimization of catalysts and ligands to achieve high yields with heteroaryl substrates.

- Purification often involves silica gel chromatography using hexane/ethyl acetate gradients to separate the desired product from side-products.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine and related thiazole derivatives?

Thiazole derivatives are typically synthesized via cyclocondensation reactions. For example, thiazole-2-amine scaffolds can be constructed by reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization . The trifluoromethylpyridine moiety may be introduced via nucleophilic substitution or cross-coupling reactions. Key intermediates like 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine have been synthesized using similar protocols, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How are structural and purity analyses conducted for this compound?

Characterization relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in the pyridine and thiazole rings appear as distinct signals in δ 7.0–9.0 ppm .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the thiazole-2-amine core .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Thiazole derivatives with pyridine substituents have shown antiproliferative activity via tubulin inhibition .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability of this compound?

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates precipitation of pure products .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) and improves regioselectivity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

- Decoupling experiments : Differentiate overlapping proton signals in aromatic regions.

- X-ray crystallography : Resolves ambiguities in regiochemistry. For example, crystallographic data for 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine derivatives confirmed substituent orientation .

- Computational modeling : DFT calculations predict NMR chemical shifts with <0.5 ppm deviation from experimental values .

Q. What strategies are effective for elucidating the mechanism of action in pharmacological studies?

- Enzyme inhibition assays : Test interactions with target proteins (e.g., kinases, tubulin) using fluorescence polarization or SPR .

- Molecular docking : Simulate binding modes with receptors (e.g., EGFR, VEGFR2) to identify key interactions (e.g., hydrogen bonds with the trifluoromethylpyridine group) .

- Metabolic stability : Microsomal assays (e.g., liver microsomes) evaluate CYP450-mediated degradation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on bioactivity .

- Scaffold hopping : Synthesize isosteres (e.g., oxadiazole, triazole) to compare potency .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) using 3D-QSAR models .

Q. What experimental designs are robust for assessing environmental or toxicological impacts?

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- Ecotoxicity assays : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition studies .

- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.